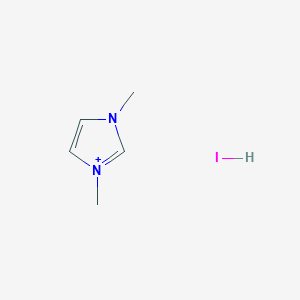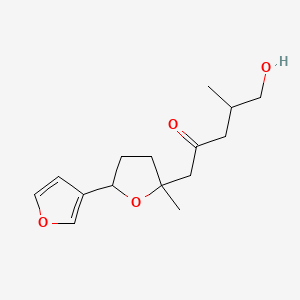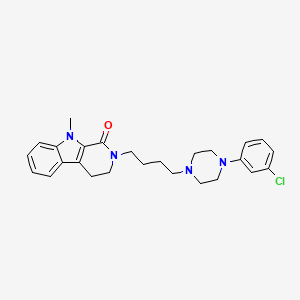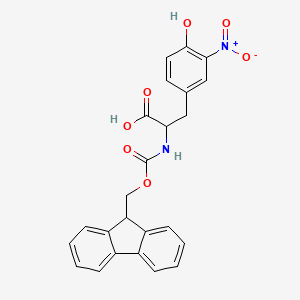
1,3-Dimethylimidazol-1-ium;hydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethylimidazol-1-ium;hydroiodide, also known as 1,3-Dimethylimidazolium iodide, is an organic compound with the molecular formula C5H9IN2. It is a white crystalline solid at room temperature and is known for its stability under standard conditions. This compound is soluble in alcohols, ethers, and some organic solvents but has low solubility in water .
Métodos De Preparación
1,3-Dimethylimidazol-1-ium;hydroiodide can be synthesized through the reaction of 1,3-dimethylimidazole with hydroiodic acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The general reaction is as follows:
1,3-Dimethylimidazole+Hydroiodic Acid→this compound
For industrial production, the process may involve the use of more efficient and scalable methods, such as continuous flow reactors, to ensure consistent quality and yield .
Análisis De Reacciones Químicas
1,3-Dimethylimidazol-1-ium;hydroiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced imidazole compounds.
Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles such as chloride, bromide, or other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium chloride .
Aplicaciones Científicas De Investigación
1,3-Dimethylimidazol-1-ium;hydroiodide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various imidazole derivatives and as a catalyst in organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mecanismo De Acción
The mechanism of action of 1,3-Dimethylimidazol-1-ium;hydroiodide involves its interaction with molecular targets through ionic and covalent bonding. The imidazolium ion can interact with nucleophilic sites on enzymes and other biomolecules, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial effects.
Comparación Con Compuestos Similares
1,3-Dimethylimidazol-1-ium;hydroiodide can be compared with other similar compounds such as:
1-Methylimidazolium iodide: Similar in structure but with only one methyl group, leading to different reactivity and solubility properties.
1,2-Dimethylimidazolium iodide: The position of the methyl groups affects the compound’s chemical behavior and applications.
1,3-Dimethylimidazolium chloride:
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and solubility characteristics, making it suitable for various specialized applications.
Propiedades
Fórmula molecular |
C5H10IN2+ |
|---|---|
Peso molecular |
225.05 g/mol |
Nombre IUPAC |
1,3-dimethylimidazol-1-ium;hydroiodide |
InChI |
InChI=1S/C5H9N2.HI/c1-6-3-4-7(2)5-6;/h3-5H,1-2H3;1H/q+1; |
Clave InChI |
ARSMIBSHEYKMJT-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C[N+](=C1)C.I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![10-[2-(4-Oxatetracyclo[6.2.1.02,7.03,5]undecan-10-yloxy)ethoxy]-4-oxatetracyclo[6.2.1.02,7.03,5]undecane](/img/structure/B12808545.png)



![Methyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12808567.png)




